Monolaurin

Description

RN given refers to cpd with unspecified monolaurin locant

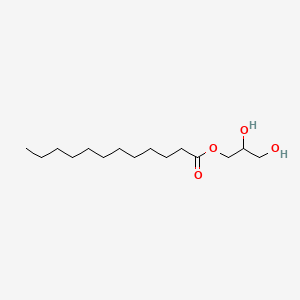

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIWANIATODDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041275 | |

| Record name | 1-Monolaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid | |

| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

142-18-7, 27215-38-9, 67701-26-2 | |

| Record name | 1-Monolaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monolaurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C12-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl laurate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C12-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monolaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerides, C12-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lauric acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Monolaurin Against Enveloped Viruses

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Monolaurin, the monoglyceride of lauric acid, is a naturally occurring compound found in coconut oil and human breast milk, recognized for its broad-spectrum antimicrobial properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its antiviral activity, with a primary focus on enveloped viruses. The core mechanism involves the disruption and disintegration of the viral lipid envelope, a process driven by this compound's amphiphilic nature.[2][3][4] Additionally, this compound has been shown to interfere with multiple stages of the viral lifecycle, including host-cell binding, entry, and late-stage assembly and maturation.[2][5][6] It also exhibits immunomodulatory effects, influencing host-cell signaling pathways and cytokine responses.[7][8] This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for assessing antiviral efficacy, and provides visual diagrams of the key mechanisms and workflows to support further research and development in this area.

Core Mechanism of Action: Viral Envelope Disruption

The primary and most well-documented mechanism of this compound's antiviral action is the physical disruption of the viral envelope.[9][10] Enveloped viruses are surrounded by a lipid bilayer derived from the host cell, which is crucial for their stability, infectivity, and entry into new host cells.[6][11]

This compound (also known as glycerol monolaurate or GML) is an amphiphilic molecule, possessing a polar glycerol head and a non-polar 12-carbon lauric acid tail.[8] This structure allows it to readily insert itself into the lipid bilayer of the viral envelope.[7][12] The integration of this compound molecules into the membrane is believed to destabilize its structure in several ways:

-

Increased Fluidity and Permeability: The insertion of the fatty acid chains perturbs the tightly packed phospholipid arrangement, increasing the fluidity and permeability of the membrane.[13]

-

Membrane Solubilization: At sufficient concentrations, this compound acts like a surfactant, solubilizing the lipids and phospholipids in the envelope, which leads to the complete disintegration of the protective membrane.[3][6][11]

This destruction of the viral envelope exposes the viral nucleocapsid to the external environment, leading to the inactivation of the virus and rendering it non-infectious.[4][6] This physical mode of action is advantageous as it is less likely to lead to the development of viral resistance compared to mechanisms that target specific viral enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. myfoodresearch.com [myfoodresearch.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound and RNA Enveloped Viruses: A Research Review — this compound and More [monolaurinandmore.com]

- 7. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Dietary Inclusion of Alpha-Monolaurin on the Growth Performance, Lipid Peroxidation, and Immunity Response in Broilers | MDPI [mdpi.com]

- 9. This compound Anti-Viral Benefits for Enhanced Protection [totalhealthcentervb.com]

- 10. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound and Enveloped RNA and DNA Viruses — this compound and More [monolaurinandmore.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.websites.hibu.com [cdn.websites.hibu.com]

Elucidation of Monolaurin's Antibacterial Activity on Gram-Positive Bacteria: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Monolaurin, a monoester formed from lauric acid, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's bactericidal and bacteriostatic effects. The primary mode of action involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death. Furthermore, this compound has been shown to interfere with critical signaling pathways, including those involved in virulence factor production, thereby attenuating bacterial pathogenicity. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed mechanisms and affected signaling pathways to facilitate a comprehensive understanding for research and development applications.

Core Antibacterial Mechanisms of this compound

This compound exerts its antibacterial effects through a multi-faceted approach, primarily targeting the bacterial cell envelope and interfering with essential cellular processes.

Disruption of the Bacterial Cell Membrane

The principal mechanism of this compound's antibacterial activity is the physical disruption of the Gram-positive bacterial cell membrane.[1][2][3][4] Being amphipathic, this compound integrates into the lipid bilayer of the bacterial cell membrane.[2] This integration disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis and death.[1][3] Scanning electron microscopy has visually confirmed morphological changes in bacteria such as Staphylococcus aureus after treatment with this compound, showing cell elongation and swelling of the outer membrane.[5]

Interference with Signal Transduction

Beyond direct membrane damage, this compound interferes with bacterial signal transduction pathways, which are crucial for coordinating gene expression, including the production of virulence factors.[6][7][8][9][10] This interference can occur at concentrations lower than those required for bactericidal activity. Studies have shown that glycerol monolaurate (GML) can block the induction of β-lactamase and the production of various staphylococcal exoproteins, such as toxic shock syndrome toxin-1 (TSST-1), by inhibiting signal transduction at the transcriptional level.[7][9]

One of the key signaling systems affected is the accessory gene regulator (agr) quorum-sensing system in Staphylococcus aureus. While this compound does not appear to act directly through the agr system by inhibiting RNAIII synthesis, it is proposed to affect uncharacterized signal transduction pathways that regulate exoprotein production.[6] This disruption of signaling prevents the coordinated expression of toxins and other virulence factors, thereby reducing the pathogenicity of the bacteria.

Quantitative Data on Antibacterial Activity

The following tables summarize the quantitative data from various studies on the antibacterial efficacy of this compound against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-sensitive S. aureus (MSSA) | 500 - 1000 | [5] |

| Methicillin-resistant S. aureus (MRSA) | 250 - 2000 | [5] | |

| Antimicrobial-resistant clinical isolates | 2 | [11] | |

| Staphylococcus epidermidis | Clinical isolates | >1000 | [12][13][14] |

Table 2: Biofilm Inhibition by this compound

| Bacterial Species | Biofilm Assay | Concentration | Effect | Reference(s) |

| Staphylococcus aureus (MRSA) | Inhibition of biofilm formation | IC₅₀: 203.6 µg/mL | Significant reduction in biofilm development | [15] |

| Eradication of pre-formed biofilm | IC₅₀: 379.3 µg/mL | Effective in eradicating established biofilms | [15] | |

| Staphylococcus epidermidis | Inhibition of biofilm formation | BIC₅₀: 26.669 µg/mL, BIC₈₀: 168.688 µg/mL | Inhibits biofilm formation | [12] |

| Eradication of pre-formed biofilm | BEC₅₀: 322.504 µg/mL, BEC₈₀: 1338.681 µg/mL | Eradicates established biofilms | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The agar dilution method is a common technique for this determination.

Protocol: Agar Dilution Method

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a known concentration.

-

Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a different, twofold serial dilution of this compound. Ensure the final solvent concentration is not inhibitory to bacterial growth. A control plate with no this compound should also be prepared.

-

Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each MHA plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Biofilm Formation and Inhibition Assay

The crystal violet assay is a widely used method to quantify biofilm formation and to assess the inhibitory effect of antimicrobial agents.

Protocol: Crystal Violet Biofilm Assay

-

Bacterial Culture and Inoculation: Grow the test bacterium overnight in a suitable broth (e.g., Tryptic Soy Broth - TSB). Dilute the culture and add 200 µL to each well of a 96-well flat-bottom microtiter plate. For inhibition assays, add varying concentrations of this compound to the wells along with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

-

Staining: Remove the methanol and add 200 µL of 0.1% (w/v) crystal violet solution to each well. Incubate at room temperature for 15-20 minutes.

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

-

Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol: Time-Kill Assay

-

Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and adjust the concentration to approximately 5 x 10⁵ CFU/mL in a suitable broth.

-

Exposure to this compound: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. A growth control without this compound should be included.

-

Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Visualizations of Mechanisms and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of this compound's action and its interference with bacterial signaling.

Caption: this compound's primary mechanism of action: disruption of the bacterial cell membrane.

Caption: this compound's interference with a generic bacterial signal transduction pathway.

Caption: Postulated interference of this compound with the S. aureus Agr quorum-sensing system.

Conclusion

This compound exhibits potent antibacterial activity against Gram-positive bacteria through a dual mechanism of direct cell membrane disruption and interference with critical signal transduction pathways. The quantitative data consistently demonstrate its efficacy in inhibiting bacterial growth and biofilm formation. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and evaluation of this compound and its derivatives. The visualizations of its mechanisms of action provide a clear conceptual understanding for researchers. Further elucidation of the specific molecular targets within bacterial signaling cascades will be a key area for future research, potentially unlocking the full therapeutic potential of this promising natural antimicrobial agent.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. wellnessresources.com [wellnessresources.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Glycerol monolaurate inhibits the production of beta-lactamase, toxic shock toxin-1, and other staphylococcal exoproteins by interfering with signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Equivalence of lauric acid and glycerol monolaurate as inhibitors of signal transduction in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. This compound inhibits antibiotic-resistant Staphylococcus aureus in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal Properties of Monolaurin Against Candida albicans: A Technical Guide

Abstract

Candida albicans is a significant opportunistic fungal pathogen in humans, responsible for a wide range of infections from superficial mucosal candidiasis to life-threatening systemic diseases.[1] The increasing prevalence of antifungal resistance and the limited arsenal of effective drugs necessitate the exploration of novel therapeutic agents.[1][2] Monolaurin (glycerol monolaurate), a monoglyceride derived from lauric acid found in natural sources like coconut oil, has demonstrated considerable antimicrobial properties.[2][3] This document provides a comprehensive technical overview of the antifungal activity of this compound against C. albicans, focusing on its efficacy, proposed mechanisms of action, and the experimental methodologies used for its evaluation.

Quantitative Efficacy of this compound

The antifungal activity of this compound has been quantified through various in vitro and in vivo studies. The primary metrics for its efficacy are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

In Vitro Susceptibility Testing

Studies have established that this compound exhibits potent antifungal activity against planktonic C. albicans, including strains resistant to conventional antifungals like fluconazole.[1]

Table 1: MIC and MFC of this compound against Candida albicans

| C. albicans Strain | This compound MIC (µM) | This compound MFC (µM) | Comparator: Fluconazole MIC (µM) | Comparator: Fluconazole MFC (µM) | Reference |

|---|---|---|---|---|---|

| MYA-2876 (ATCC SC5314) | 62.5 - 125 | 125 - 250 | 32.2 | 100 | [1][2] |

| 96901 (Fluconazole-resistant) | 62.5 - 125 | 125 - 250 | >100 | >100 |[1] |

Activity Against Candida albicans Biofilms

C. albicans biofilms present a significant clinical challenge due to their inherent resistance to antifungal agents.[4] this compound has shown significant efficacy in disrupting and eradicating established biofilms.

Table 2: Efficacy of this compound against Pre-formed C. albicans Biofilms

| C. albicans Strain | This compound Concentration (µM) | Outcome | Reference |

|---|---|---|---|

| MYA-2876 | 1,250 (10x MIC) | Significant reduction (p < 0.05) in fungal load (Log CFU/ml) compared to control. | [1][5] |

| MYA-2876 | 2,500 (20x MIC) | Significant reduction (p < 0.05) in fungal load (Log CFU/ml) compared to control. |[1][5] |

Mechanisms of Antifungal Action

This compound exerts its antifungal effect through a multi-targeted approach, primarily involving the disruption of the fungal cell membrane, which leads to subsequent cellular events.

Primary Mechanism: Cell Membrane Disruption

The principal mechanism of action for this compound is its ability to compromise the lipid bilayer of the microbial cell membrane.[3][6] As a surfactant-like molecule, it integrates into the fungal membrane, disrupting its integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.[3][7]

Caption: Proposed mechanism of this compound-induced cell membrane disruption in C. albicans.

Induction of Apoptosis

Beyond direct membrane damage, evidence suggests this compound can induce apoptosis, or programmed cell death, in C. albicans. This process involves the production of reactive oxygen species (ROS), which cause oxidative damage to mitochondria and other cellular components, ultimately activating caspase-like enzymes that execute the apoptotic cascade.[8][9]

Caption: Simplified representation of a potential apoptosis pathway in C. albicans.

Inhibition of Virulence Factors

This compound also interferes with key virulence factors of C. albicans.

-

Biofilm Formation: By inhibiting initial adherence and disrupting mature structures, this compound effectively counters biofilm development.[1][10]

-

Hyphal Formation: The yeast-to-hypha transition is critical for tissue invasion.[11] Antifungal agents often target the signaling pathways that control this morphological switch, such as the Ras1-cAMP-PKA pathway. This compound's ability to disrupt biofilms, which are rich in hyphal forms, suggests it may interfere with this process.

Caption: The Ras1-cAMP-PKA pathway, a key regulator of C. albicans hyphal formation.

Experimental Protocols

The following sections detail the methodologies employed to assess the antifungal properties of this compound.

Protocol: Determination of MIC and MFC

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 broth microdilution method.[12]

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

-

Suspend several colonies in sterile saline.

-

Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/ml).

-

Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final working inoculum of 0.5-2.5 x 10³ CFU/ml.[13]

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute in RPMI-1640 medium.

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 3.9–2,000 µM).[1]

-

Include a positive control (e.g., fluconazole), a growth control (no drug), and a sterility control (no inoculum).

-

-

Incubation & Reading:

-

Add 100 µl of the standardized inoculum to each well containing 100 µl of the drug dilution.

-

Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) visible inhibition of growth compared to the drug-free growth control.[1]

-

-

MFC Determination:

-

Take a 20 µl aliquot from each well that showed complete growth inhibition (at and above the MIC).

-

Subculture these aliquots onto Sabouraud Dextrose Agar plates.

-

Incubate the plates at 35°C for 24 hours.

-

MFC Determination: The MFC is the lowest drug concentration that results in no visible fungal growth on the agar plate, corresponding to a ≥99.9% kill rate.[1]

-

Caption: Experimental workflow for determining Minimum Inhibitory (MIC) and Fungicidal (MFC) Concentrations.

Protocol: In Vitro Biofilm Eradication Assay

-

Biofilm Formation:

-

Dispense a standardized C. albicans suspension (1 x 10⁷ CFU/ml in RPMI-1640) into the wells of a flat-bottom 96-well plate.

-

Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.

-

-

Antifungal Treatment:

-

Quantification of Viable Cells:

-

After treatment, wash the wells again with PBS.

-

Add fresh PBS to each well and vigorously scrape the bottom surface to dislodge the biofilm.

-

Serially dilute the resulting cell suspensions in PBS.

-

Plate the dilutions onto Sabouraud Dextrose Agar and incubate for 24-48 hours.

-

Count the resulting colonies to determine the number of viable cells (CFU/ml). The results are often expressed as Log(CFU/ml) for comparison.[1]

-

Protocol: In Vivo Murine Model of Oral Candidiasis

This protocol provides a method to evaluate the in vivo efficacy of this compound.[14][15]

-

Animal Model & Immunosuppression:

-

Infection:

-

Treatment:

-

Assessment of Fungal Burden:

-

Bioluminescence Imaging: If using a luciferase-expressing strain, image the mice daily using an In Vivo Imaging System (IVIS) to quantify the total photon flux, which correlates with fungal load.[14]

-

Ex Vivo Analysis: At the end of the treatment period, euthanize the mice, excise the tongues, and homogenize the tissue. Perform serial dilutions and plate the homogenate on selective agar to determine the fungal burden (CFU/gram of tissue).[14][16]

-

Conclusion and Future Directions

This compound demonstrates robust fungicidal activity against Candida albicans, effective against both planktonic cells and tenacious biofilms.[1] Its primary mechanism involves the lethal disruption of the fungal cell membrane, with potential secondary actions including the induction of apoptosis and inhibition of key virulence factors.[3][7] The quantitative data and detailed protocols presented herein underscore its potential as a novel therapeutic agent.

Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound within C. albicans. Further investigation into its synergistic effects with conventional antifungal drugs could pave the way for potent combination therapies, potentially reducing required dosages and mitigating the development of resistance.[4] Clinical trials are warranted to translate these promising preclinical findings into effective treatments for oral and other forms of candidiasis.[16]

References

- 1. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms [agris.fao.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. This compound and Candidiasis — this compound and More [monolaurinandmore.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. How this compound Helps Candida – Big Time! [ppt-health.com]

- 8. journals.plos.org [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound: Why Supplement with this Natural Antimicrobial? | Wellness Hub [iherb.com]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Antifungal Activity of this compound against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Antifungal Activity of this compound Against Candida albicans In vivo IADR Abstract Archives [iadr.abstractarchives.com]

A Technical Guide to the Natural Sources and Extraction of Monolaurin from Coconut Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monolaurin, focusing on its natural origins and the methodologies for its extraction and synthesis from coconut oil. It details various chemical and enzymatic protocols, presents quantitative data in structured tables for comparative analysis, and visualizes key processes and pathways to support research and development efforts.

Introduction to this compound

This compound, also known as glycerol monolaurate (GML), is the monoester formed from glycerol and lauric acid.[1][2] It is a compound that has garnered significant interest for its potent antimicrobial properties, demonstrating efficacy against a broad spectrum of bacteria, viruses, and fungi.[3][4][5] this compound is naturally found in human breast milk and is also a byproduct of coconut fat.[1][6][7] Its primary mechanism of antimicrobial action involves disrupting the lipid membranes of microorganisms, which leads to the inhibition of their growth and can prevent infections.[3][5][8] In the context of drug development, this compound is being investigated as a potential alternative or adjunct to traditional antibiotics, particularly in an era of growing antibiotic resistance.[1]

Natural Sources of Lauric Acid: The Precursor to this compound

While this compound itself is not abundant in nature for direct extraction, its precursor, lauric acid (a 12-carbon medium-chain fatty acid), is plentiful. The richest natural source of lauric acid is coconut oil.[1][6] The human body can convert lauric acid into this compound through enzymatic processes after ingestion, although the precise conversion rates are not well-defined.[1] Other notable, though less concentrated, sources include palm kernel oil and human breast milk.[3][6]

Table 1: Lauric Acid Content in Major Natural Sources

| Natural Source | Average Lauric Acid Content (%) | Reference |

| Coconut Oil | 45% - 53% | [5][9][10] |

| Palm Kernel Oil | 40% - 45% | [6] |

| Human Breast Milk | Substantial, critical for infant immunity | [6][7] |

Synthesis and Extraction of this compound from Coconut Oil

This compound is commercially produced through the synthesis from lauric acid (derived from coconut oil) and glycerol, rather than by direct extraction. The primary methods include chemical catalysis (direct esterification) and enzymatic processes (enzymatic esterification, glycerolysis, and ethanolysis). These methods aim to selectively produce the monoester while minimizing the formation of di- and tri-glyceride byproducts.

Chemical Synthesis: Direct Esterification

Direct esterification is a common method for synthesizing this compound by reacting lauric acid with glycerol at elevated temperatures, typically in the presence of an acid catalyst.[9] While effective, this method can produce byproducts like dilaurin and trilaurin, necessitating purification steps.

This protocol is adapted from the methodology described by Nitbani et al. (2018).[9]

-

Reactant Preparation: Combine lauric acid and glycerol in a 1:1 molar ratio in a reaction vessel.

-

Catalyst Addition: Add p-Toluenesulfonic acid (pTSA) catalyst. The amount can be varied (e.g., 2.5%, 5.0%, or 7.5% w/w of lauric acid) to optimize the yield.

-

Reaction: Heat the mixture to 130°C and maintain for 6 hours with continuous stirring. The reaction is conducted in a solvent-free system.

-

Work-up: After cooling, dissolve the product mixture in ethyl acetate.

-

Purification (Liquid-Liquid Extraction):

-

Wash the organic layer with a base solution (e.g., sodium bicarbonate solution) until the pH of the organic layer is neutral. This step removes the acid catalyst.

-

To isolate this compound, perform a liquid-liquid extraction using a hydroalcoholic solution (e.g., ethanol:water = 8:2). The volume of the hydroalcoholic solution should be approximately 10 times the volume of the crude product layer.

-

Extract the resulting mixture three times with n-hexane to remove unreacted lauric acid and other nonpolar byproducts, leaving purified this compound in the hydroalcoholic phase.

-

-

Isolation: Evaporate the solvent from the hydroalcoholic phase to obtain this compound as a white solid.

Caption: Workflow for the chemical synthesis of 1-monolaurin.

Enzymatic Synthesis

Enzymatic methods offer a more selective and environmentally benign alternative to chemical synthesis, operating under milder conditions. Lipases are commonly used to catalyze the esterification of lauric acid and glycerol or the glycerolysis/ethanolysis of coconut oil.

This approach utilizes enzymes like Candida antarctica lipase B (commercially available as Novozym® 435) or Lipozyme IM-20 to achieve high selectivity for this compound.[11][12]

This protocol is based on the methodology described by Miao et al. (2021).[12][13]

-

Reactant Preparation: Prepare a solution of lauric acid and glycerol. An optimized molar ratio of glycerol to lauric acid is 5:1.

-

Solvent System: Dissolve the reactants in an optimized solvent system of tert-butanol/tert-amyl alcohol (1:1, v/v) to enhance selectivity.

-

Enzyme: The catalyst used is immobilized Novozym® 435.

-

Reaction: The reaction is performed in a microreactor at a controlled temperature (e.g., 50-60°C). The residence time in the reactor is significantly shorter than batch processes, around 20 minutes.

-

Product Collection: The product stream exiting the microreactor is collected.

-

Purification: The product can be purified using column chromatography or other suitable methods to separate this compound from unreacted substrates and byproducts.

Caption: Workflow for the enzymatic synthesis of this compound.

This method directly uses coconut oil as the substrate and employs a specific lipase to produce 2-monolaurin, an isomer of the more commonly synthesized 1-monolaurin.

This protocol is adapted from the methodology described by Nitbani et al. (2016).[14]

-

Reactant Preparation: Mix neutralized coconut oil and dry ethanol. A weight ratio of 1:4 (oil to ethanol) is effective.

-

Enzyme Addition: Add Lipozyme TL IM, a lipase specific for the sn-1,3 positions of triglycerides. An effective amount is 5-10% (w/w) of the total reactants.

-

Reaction: Incubate the mixture in a shaker water bath at a controlled temperature (e.g., 35-55°C) for a specified time (e.g., 6-12 hours).

-

Enzyme Separation: Filter the reaction mixture to separate and recover the immobilized enzyme.

-

Purification:

-

Dissolve the filtrate in a hydroalcoholic solution (ethanol:water = 8:2) at a ratio of 1:9 (filtrate to solution).

-

Extract the mixture with n-hexane to remove ethyl laurate and other byproducts. The 2-monolaurin remains in the hydroalcoholic phase.

-

-

Isolation: The purified 2-monolaurin can be isolated from the hydroalcoholic solution, often yielding a white solid. Further purification can be achieved with preparative Thin Layer Chromatography (TLC).[14]

References

- 1. This compound: Benefits, Dosage, and Side Effects [healthline.com]

- 2. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dragonsmiracle.com [dragonsmiracle.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. naturalcurelabs.com [naturalcurelabs.com]

- 7. Higher Serum this compound Is Associated with a Lower Risk of COVID-19: Results from a Prospective Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. Synthesis and Antibacterial Activity 1-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]

- 10. Study Review: Coconut Oil, this compound & Other Derivatives As Antivirals | VMV InSkin [vmvinskin.com]

- 11. Enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. vapourtec.com [vapourtec.com]

- 14. Synthesis and Antibacterial Activity of 2-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]

Monolaurin's Disruption of Microbial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolaurin, a monoglyceride derived from lauric acid, has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide delves into the core mechanism of this compound's antimicrobial action: the disruption of microbial cell membranes. It provides a comprehensive overview of the current understanding of how this compound interacts with and compromises the integrity of bacterial, viral, and fungal membranes, leading to cell death. This document consolidates quantitative data on its efficacy, presents detailed protocols for key experimental assays, and utilizes visualizations to illustrate the underlying processes, serving as a vital resource for researchers and professionals in the fields of microbiology, drug discovery, and formulation science.

Introduction to this compound and its Antimicrobial Activity

This compound (glycerol monolaurate) is a naturally occurring compound found in coconut oil and human breast milk. It is the monoester of lauric acid and glycerol.[1] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic lauric acid tail, is central to its biological activity.[2][3] This structure allows it to integrate into the lipid bilayers of microbial cell membranes, a key factor in its potent antimicrobial effects.[2][4]

This compound exhibits a wide range of activity against various pathogens:

-

Bacteria: It is particularly effective against Gram-positive bacteria, though it also shows activity against certain Gram-negative bacteria.[4][5]

-

Enveloped Viruses: this compound has been shown to be effective against a variety of enveloped viruses by disrupting their lipid envelopes.[4][5][6]

-

Fungi: It also demonstrates antifungal properties against certain species, such as Candida albicans.[7]

A significant advantage of this compound is that its mechanism of action, primarily physical disruption of the cell membrane, makes the development of microbial resistance less likely compared to traditional antibiotics that target specific metabolic pathways.[2]

The Core Mechanism: Disruption of the Microbial Cell Membrane

The primary mode of action of this compound is the physical disruption of the microbial cell membrane. This process can be broken down into several key steps:

-

Intercalation into the Lipid Bilayer: Due to its amphipathic properties, this compound inserts itself into the phospholipid bilayer of the microbial cell membrane.[2][3] The hydrophobic lauric acid tail integrates with the lipid core of the membrane, while the hydrophilic glycerol head remains oriented towards the aqueous environment.

-

Destabilization of the Membrane: The integration of this compound molecules disrupts the highly organized structure of the lipid bilayer. This interference weakens the membrane's integrity and fluidity.

-

Increased Permeability: The destabilization of the membrane leads to an increase in its permeability. This allows for the leakage of essential intracellular components, such as ions, ATP, and genetic material, out of the cell.[2] It also facilitates the influx of water and other extracellular substances, leading to osmotic imbalance.

-

Cell Lysis and Death: The uncontrolled movement of substances across the compromised membrane ultimately leads to cell lysis and death.[2][7]

Against enveloped viruses, this compound acts by solubilizing the lipids and phospholipids in the viral envelope, leading to its disintegration and rendering the virus incapable of infecting host cells.[4][6][8]

Figure 1: Mechanism of this compound-induced microbial cell membrane disruption.

Quantitative Data on Antimicrobial Efficacy

The effectiveness of this compound against various microorganisms is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize some of the available quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | MRSA | 500 - 2000 | [5] |

| Staphylococcus aureus | ATCC 25923 | 128 | [9] |

| Staphylococcus epidermidis | Clinical Isolate | >1000 | [10][11][12] |

| Bacillus subtilis | FNCC 0060 | 100 | [9] |

| Borrelia burgdorferi | - | 75 - 150 | [13] |

| Escherichia coli | FNCC 0091 | 500 | [9] |

| Escherichia coli | - | >4000 | [9] |

Table 2: Minimum Inhibitory and Fungicidal Concentrations of this compound against Candida albicans

| Fungal Species | Strain | MIC (µM) | MFC (µM) | Reference(s) |

| Candida albicans | MYA 8276 | 62.5 - 125 | 125 - 250 | [5][14] |

| Candida albicans | Fluconazole-resistant 96901 | 30 | 140 | [14] |

Table 3: Quantitative Data on this compound's Anti-Biofilm Activity

| Microbial Species | Biofilm Metric | Concentration (µg/mL) | Effect | Reference(s) |

| Staphylococcus aureus (MRSA) | IC50 (Inhibition) | 203.6 | 50% inhibition of biofilm formation | [4][5] |

| Staphylococcus aureus (MRSA) | IC50 (Eradication) | 379.3 | 50% eradication of preformed biofilm | [4][5] |

| Staphylococcus epidermidis | BIC50 | 26.669 | 50% inhibition of biofilm formation | [10][11] |

| Staphylococcus epidermidis | BEC50 | 322.504 | 50% eradication of preformed biofilm | [10][11] |

| Candida tropicalis | MBIC80 (Monospecies) | 1000 | 80% inhibition of biofilm formation | [7] |

| S. epidermidis & C. tropicalis | MBIC80 (Polymicrobial) | 62.5 | 80% inhibition of biofilm formation | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the membrane-disrupting effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods.[15][16][17][18]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)

-

Sterile diluent (e.g., growth medium)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare this compound Dilutions: a. Prepare a 2x working stock of the highest desired this compound concentration in the growth medium. b. In a 96-well plate, add 100 µL of growth medium to wells 2 through 12. c. Add 200 µL of the 2x this compound stock to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no inoculum).

-

Prepare Inoculum: a. Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). b. Dilute the adjusted inoculum in growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: a. Add 100 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: a. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Interpretation: a. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Figure 2: Workflow for MIC determination by broth microdilution.

Assessment of Membrane Permeability using Propidium Iodide (PI)

This protocol is based on the principle that PI, a fluorescent dye, can only enter cells with compromised membranes.[2][14][19]

Objective: To quantitatively assess this compound-induced membrane damage by measuring the uptake of propidium iodide.

Materials:

-

Bacterial or fungal culture

-

Phosphate-buffered saline (PBS)

-

This compound solution

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Prepare Microbial Suspension: a. Grow the microbial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash twice with PBS. c. Resuspend the cells in PBS to a final OD₆₀₀ of approximately 0.5.

-

Staining and Treatment: a. Add PI to the cell suspension to a final concentration of 1-5 µM. b. Incubate in the dark at room temperature for 5-10 minutes to allow for baseline fluorescence stabilization. c. Aliquot the stained cell suspension into a 96-well black microplate. d. Add different concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle solvent).

-

Fluorescence Measurement: a. Immediately begin monitoring the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. b. Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

-

Data Analysis: a. Plot the fluorescence intensity over time for each this compound concentration. An increase in fluorescence indicates membrane permeabilization. b. The rate and extent of fluorescence increase are proportional to the degree of membrane damage.

Assessment of Viral Envelope Disruption by Plaque Assay

This protocol is a standard method to determine the reduction in infectious viral particles after treatment with a test compound.[20][21][22][23]

Objective: To quantify the virucidal activity of this compound against an enveloped virus.

Materials:

-

Enveloped virus stock of known titer (Plaque Forming Units/mL)

-

Susceptible host cell line

-

Cell culture medium

-

This compound solution

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: a. Seed the host cells in culture plates and incubate until they form a confluent monolayer.

-

Virus Treatment: a. Prepare serial dilutions of the virus stock. b. Mix a known concentration of virus with different concentrations of this compound. Include a virus-only control. c. Incubate the virus-monolaurin mixtures for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).

-

Infection: a. Remove the growth medium from the cell monolayers and wash with PBS. b. Inoculate the monolayers with the treated virus dilutions. c. Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay and Incubation: a. Remove the inoculum and add the overlay medium to each well. b. Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: a. Fix the cells (e.g., with 10% formalin) and stain with crystal violet. b. Count the number of plaques in each well.

-

Data Analysis: a. Calculate the virus titer (PFU/mL) for each treatment condition. b. The reduction in plaque formation in the this compound-treated groups compared to the control indicates the virucidal activity.

Figure 3: Workflow for viral plaque assay to assess this compound's virucidal activity.

Conclusion

This compound's ability to disrupt the cell membranes of a wide range of microorganisms is a well-documented phenomenon. Its physical mechanism of action, involving intercalation and destabilization of the lipid bilayer, presents a promising strategy to combat microbial infections with a potentially lower risk of resistance development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the antimicrobial potential of this compound. Future research should focus on optimizing formulations to enhance its bioavailability and efficacy in clinical settings, as well as exploring its synergistic effects with other antimicrobial agents.

References

- 1. Graphviz [graphviz.org]

- 2. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Effects of this compound on Oral Microbe–Host Transcriptome and Metabolome [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 11. researchgate.net [researchgate.net]

- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. mdpi.com [mdpi.com]

- 14. Membrane permeability assay [bio-protocol.org]

- 15. youtube.com [youtube.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Results for "Plaque Assay" | Springer Nature Experiments [experiments.springernature.com]

- 23. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

The Chemistry of Monolaurin Synthesis: A Technical Guide for Researchers

An in-depth exploration of the synthesis of monolaurin from lauric acid and glycerol, this guide provides a technical overview for researchers, scientists, and drug development professionals. It details the core chemical principles, reaction conditions, and experimental protocols for both chemical and enzymatic synthesis routes.

This compound, a monoglyceride derived from lauric acid and glycerol, has garnered significant interest in the pharmaceutical and food industries for its notable antimicrobial properties.[1][2][3] The selective synthesis of the 1-monolaurin isomer is a key focus of research, as it is believed to be the most active form. This document outlines the primary methods for synthesizing this compound, focusing on the direct esterification of lauric acid and glycerol.

Chemical Synthesis of this compound

The direct esterification of lauric acid with glycerol is a common method for producing this compound. This reaction is typically catalyzed by an acid and involves heating the reactants. However, this method often results in a mixture of monoglycerides, diglycerides (dilaurin), and triglycerides (trilaurin), necessitating further purification steps.

Reaction Mechanism

The acid-catalyzed esterification proceeds through a series of equilibrium reactions. The carbonyl oxygen of lauric acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. A lone pair of electrons from one of the hydroxyl groups of glycerol then attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the this compound ester and regenerate the acid catalyst. The reaction can continue, with the remaining hydroxyl groups on the this compound reacting with more lauric acid to form dilaurin and eventually trilaurin.

dot digraph "Chemical_Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=3.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Reactants lauric_acid [label="Lauric Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; glycerol [label="Glycerol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Catalyst catalyst [label="Acid Catalyst\n(e.g., H₂SO₄, pTSA)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates and Products protonated_lauric_acid [label="Protonated\nLauric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; tetrahedral_intermediate [label="Tetrahedral\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; dilaurin [label="Dilaurin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trilaurin [label="Trilaurin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; water [label="Water", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges lauric_acid -> protonated_lauric_acid [label="+H⁺", color="#202124"]; catalyst -> protonated_lauric_acid [style=invis]; protonated_lauric_acid -> tetrahedral_intermediate [label="+ Glycerol", color="#202124"]; glycerol -> tetrahedral_intermediate [style=invis]; tetrahedral_intermediate -> this compound [label="-H₂O, -H⁺", color="#202124"]; this compound -> dilaurin [label="+ Lauric Acid\n-H₂O", color="#202124"]; dilaurin -> trilaurin [label="+ Lauric Acid\n-H₂O", color="#202124"];

// Invisible edges for alignment tetrahedral_intermediate -> water [style=invis]; } caption: "Acid-catalyzed esterification of lauric acid and glycerol."

Comparative Data for Chemical Synthesis

| Catalyst | Lauric Acid:Glycerol (molar ratio) | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Byproducts (%) | Reference |

| H₂SO₄ | 1:1 | 130 | 6 | 31.05 | Dilaurin (4.48) | [4][5] |

| p-Toluene sulfonic acid (pTSA) (2.5% w/w) | 1:1 | 130 | 6 | 60.34 | Not specified | [4] |

| p-Toluene sulfonic acid (pTSA) (5% w/w) | 1:1 | 130 | 6 | 43.54 | Not specified | [4] |

| p-Toluene sulfonic acid (pTSA) (7.5% w/w) | 1:1 | 130 | 6 | 27.89 | Not specified | [4] |

| Sulfated Zirconia-SBA-15 | 1:4 | 160 | 6 | 79.1 | Not specified | [6][7] |

| Calcium hydroxide (0.6% w/w) | 1:2 (w/w) | 230 | 2.5 | 42 (crude) | Not specified | [8] |

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is a generalized procedure based on common laboratory practices for the synthesis of 1-monolaurin using an acid catalyst.[2][4]

-

Reactant Preparation : In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine lauric acid and glycerol in the desired molar ratio (e.g., 1:1).

-

Catalyst Addition : Add the acid catalyst (e.g., 2.5% p-toluenesulfonic acid by weight of lauric acid) to the mixture.

-

Reaction : Heat the mixture to the target temperature (e.g., 130°C) with continuous stirring for the specified duration (e.g., 6 hours).

-

Quenching and Extraction : After cooling, dissolve the product mixture in ethyl acetate and neutralize the catalyst by washing with a base solution (e.g., saturated sodium bicarbonate) until the pH of the organic layer is neutral.

-

Purification : The this compound can be further purified from unreacted lauric acid and other glycerides by liquid-liquid extraction with a hydroalcoholic solution (e.g., ethanol:water 8:2) or by column chromatography using silica gel as the stationary phase and a mixture of n-hexane and ethyl acetate as the mobile phase.[4]

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often resulting in higher yields of the desired 1-monolaurin isomer. Lipases are commonly employed as biocatalysts for the esterification of lauric acid and glycerol.

Reaction Mechanism

The enzymatic synthesis of this compound using lipase follows a different mechanism. The lipase's active site, typically a serine hydrolase, attacks the carbonyl group of lauric acid, forming an acyl-enzyme intermediate. This intermediate then reacts with a hydroxyl group of glycerol, releasing the this compound and regenerating the free enzyme. The use of immobilized enzymes is common to facilitate catalyst recovery and reuse.[9]

dot digraph "Enzymatic_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, height=4.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Steps start [label="Start", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; mix [label="Mix Lauric Acid,\nGlycerol, and Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; add_enzyme [label="Add Immobilized Lipase\n(e.g., Novozym 435)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate with Stirring\nat Controlled Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate_enzyme [label="Separate Enzyme\n(Filtration/Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; product_analysis [label="Analyze Product Mixture\n(e.g., HPLC, GC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purify this compound\n(e.g., Extraction, Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> mix [color="#202124"]; mix -> add_enzyme [color="#202124"]; add_enzyme -> incubate [color="#202124"]; incubate -> separate_enzyme [color="#202124"]; separate_enzyme -> product_analysis [color="#202124"]; product_analysis -> purification [color="#202124"]; purification -> end [color="#202124"]; } caption: "General workflow for enzymatic this compound synthesis."

Comparative Data for Enzymatic Synthesis

| Lipase Catalyst | Lauric Acid:Glycerol (molar ratio) | Temperature (°C) | Reaction Time | This compound Yield/Content (%) | Byproducts (%) | Reference |

| Lipozyme IM-20 | 1:1 | 55 | 6 h | 45.5 | Dilaurin (26.8), Trilaurin (3.1) | [9][10] |

| Novozym 435 | 1:5 | 58 | 5 h | 70.54 (conversion of lauric acid) | Selectivity for this compound: 81.13 | [11] |

| Novozym 435 (in microreactor) | 1:3 | 50 | 20 min | 87.04 (conversion of lauric acid) | Selectivity for this compound: 90.63 | [11][12] |

| Lipozyme 435 (transesterification with methyl laurate) | 1:6 (methyl laurate:glycerol) | 50 | 1.5 h | 80.8 (mass fraction) | Dilaurin (0.7) | [13] |

Experimental Protocol: Enzymatic Synthesis

This protocol is a generalized procedure for the enzymatic synthesis of this compound.[9][11]

-

Substrate Preparation : Dissolve lauric acid and glycerol in a suitable solvent (e.g., a mixture of t-butanol and tert-amyl alcohol) in a reaction vessel. A solvent-free system can also be used.[9][11]

-

Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435, 3% w/w of total substrates) to the mixture.

-

Reaction : Incubate the mixture at the optimal temperature (e.g., 55°C) with constant agitation for the required reaction time (e.g., 6 hours).

-

Enzyme Recovery : Separate the immobilized enzyme from the product mixture by filtration or centrifugation for potential reuse.[9]

-

Product Analysis and Purification : Analyze the composition of the product mixture using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Purify the this compound as described in the chemical synthesis protocol.

Conclusion

The synthesis of this compound from lauric acid and glycerol can be effectively achieved through both chemical and enzymatic routes. While chemical synthesis using acid catalysts is a straightforward approach, it often leads to a mixture of glycerides, requiring extensive purification. Enzymatic synthesis, on the other hand, offers higher selectivity and milder reaction conditions, making it an attractive method for producing high-purity 1-monolaurin. The choice of synthesis method will depend on the desired purity of the final product, scalability, and economic considerations. Further research into novel catalysts and process optimization continues to enhance the efficiency and selectivity of this compound synthesis.

References

- 1. Synthesis and Antibacterial Activity of 2-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antibacterial Activity 1-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. CN105418417A - Preparation method for high-purity glyceryl monolaurate - Google Patents [patents.google.com]

- 9. Enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. vapourtec.com [vapourtec.com]

- 13. Highly Selective Synthesis of this compound via Enzymatic Transesterification under Batch and Continuous Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Guardian: A Technical Guide to the Bioactive Properties of Monolaurin for Food Preservation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the perpetual quest for safe, effective, and consumer-friendly food preservation methods, natural compounds have emerged as a focal point of intensive research. Among these, monolaurin, a monoglyceride derived from lauric acid, has garnered significant attention for its potent and broad-spectrum antimicrobial properties. This technical guide provides an in-depth exploration of the bioactive properties of this compound and its application in food preservation, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document details this compound's mechanisms of action, presents quantitative efficacy data, outlines key experimental protocols, and visualizes complex biological and experimental workflows.

Bioactive Properties of this compound

This compound (glycerol monolaurate) is a naturally occurring compound found in coconut oil and human breast milk. Its structure, consisting of a lauric acid molecule esterified to a glycerol molecule, imparts amphipathic properties that are central to its biological activity. It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration, making it an attractive candidate for food applications.[1]

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a wide range of microorganisms, including Gram-positive bacteria, some Gram-negative bacteria, yeasts, and fungi.[1][2] Its efficacy is particularly pronounced against Gram-positive bacteria.[1]

Mechanism of Action:

The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane.[1][2] Its amphipathic nature allows it to insert itself into the lipid bilayer of the cell membrane, leading to:

-

Increased Permeability: The integration of this compound disrupts the membrane's integrity, causing leakage of essential intracellular components such as ions and metabolites.[1]

-

Inhibition of Enzymes: this compound can interfere with membrane-associated enzymes involved in energy production and nutrient transport.

-

Disruption of Signal Transduction: Evidence suggests that this compound can interfere with bacterial signal transduction pathways, inhibiting processes like toxin production.[1][3] While the precise molecular targets are still under investigation, this interference represents a key area of ongoing research.

Antiviral Activity

This compound is particularly effective against enveloped viruses.[1][4] The viral envelope is a lipid-based structure that is crucial for viral entry into host cells.

Mechanism of Action:

This compound's antiviral action is primarily directed at the viral envelope and involves several mechanisms:

-

Disintegration of the Viral Envelope: this compound can solubilize the lipids in the viral envelope, leading to its disintegration and rendering the virus non-infectious.[1][4]

-

Inhibition of Viral Attachment: By interacting with the viral envelope, this compound can prevent the virus from binding to host cell receptors, a critical first step in infection.[1]

-

Inhibition of Viral Maturation and Assembly: this compound has been shown to interfere with the late stages of the viral replication cycle, inhibiting the assembly and maturation of new viral particles.[1]

Quantitative Data on Antimicrobial Efficacy

The effectiveness of this compound as an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various foodborne pathogens.

| Gram-Positive Bacteria | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 12.5 | [4] |

| Staphylococcus aureus | 100 - 2000 | [5][6] |

| Listeria monocytogenes | 10 (pH 7.0), 3 (pH 5.0) | |

| Bacillus subtilis | 30 | [4] |

| Gram-Negative Bacteria | MIC (µg/mL) | Reference |

| Escherichia coli | 25 | [4] |

| Salmonella enteritidis | >100 | |

| Helicobacter pylori | - | [2] |

| Fungi | MIC (µg/mL) | Reference |

| Candida albicans | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactive properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Microtiter Plate Broth Dilution Assay

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile nutrient broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO and then diluted in broth)

-

Multichannel pipette

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of this compound Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well containing the this compound dilutions.

-

-

Controls:

-

Positive Control: A well containing broth and the bacterial inoculum without this compound.

-

Negative Control: A well containing only sterile broth.

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Reading the Results:

-